- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Cas no 97845-80-2 (Penciclovir Monoacetate)

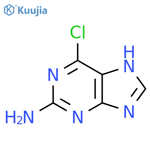

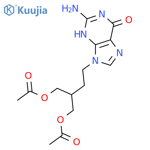

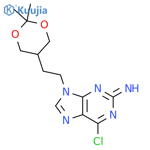

Penciclovir Monoacetate structure

Nome do Produto:Penciclovir Monoacetate

N.o CAS:97845-80-2

MF:C12H17N5O4

MW:295.294481992722

CID:2677598

Penciclovir Monoacetate Propriedades químicas e físicas

Nomes e Identificadores

-

- Monoacetate Penciclovir; Penciclovir Impurity B

- [4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate

- 2-[2-(2-Amino-6-oxohydropurin-9-yl)ethyl]-3-hydroxypropyl acetate

- 4-(2-amino-6-oxo-3,6-dihydro-9h-purin-9-yl)-2-(hydroxymethyl)butyl acetate

- Mono-O-acetylpenciclovi; 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one

- 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)

- BRL 42222

- Mono-O-acetylpenciclovir

- Penciclovir monoacetate

- Penciclovir Monoacetate

-

- Inchi: 1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)

- Chave InChI: UBPBRZXGEFQVAT-UHFFFAOYSA-N

- SMILES: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)CO

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 3

- Contagem de aceitadores de ligações de hidrogénio: 6

- Contagem de Átomos Pesados: 21

- Contagem de Ligações Rotativas: 7

- Complexidade: 441

- Superfície polar topológica: 132

Penciclovir Monoacetate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | P221515-1mg |

Penciclovir Monoacetate |

97845-80-2 | 1mg |

$150.00 | 2023-05-17 | ||

| TRC | P221515-2.5mg |

Penciclovir Monoacetate |

97845-80-2 | 2.5mg |

$328.00 | 2023-05-17 | ||

| TRC | P221515-10mg |

Penciclovir Monoacetate |

97845-80-2 | 10mg |

$ 1160.00 | 2023-09-06 | ||

| TRC | P221515-5mg |

Penciclovir Monoacetate |

97845-80-2 | 5mg |

$603.00 | 2023-05-17 |

Penciclovir Monoacetate Método de produção

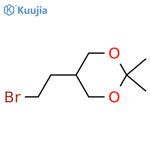

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Hydrochloric acid

3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

4.1 Reagents: Acetyl chloride Solvents: Pyridine

4.2 Reagents: Acetic acid

2.1 Reagents: Hydrochloric acid

3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

4.1 Reagents: Acetyl chloride Solvents: Pyridine

4.2 Reagents: Acetic acid

Referência

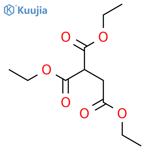

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

7.1 Reagents: Acetyl chloride Solvents: Pyridine

7.2 Reagents: Acetic acid

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

7.1 Reagents: Acetyl chloride Solvents: Pyridine

7.2 Reagents: Acetic acid

Referência

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 3

Condições de reacção

Referência

- Synthesis and evaluation of amino acid ester prodrugs of penciclovirSynthesis and properties of S-phosphates of some antiviral acyclic nucleosidesPreparation of guanine derivatives and their use in antiviral preparations, Bioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1849-1854

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C

Referência

- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042

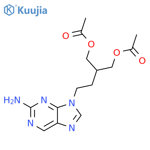

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Acetyl chloride Solvents: Pyridine

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Referência

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 6

Condições de reacção

1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

6.1 Reagents: Acetyl chloride Solvents: Pyridine

6.2 Reagents: Acetic acid

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

6.1 Reagents: Acetyl chloride Solvents: Pyridine

6.2 Reagents: Acetic acid

Referência

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

2.1 Reagents: Acetyl chloride Solvents: Pyridine

2.2 Reagents: Acetic acid

2.1 Reagents: Acetyl chloride Solvents: Pyridine

2.2 Reagents: Acetic acid

Referência

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Hydrochloric acid

2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

3.1 Reagents: Acetyl chloride Solvents: Pyridine

3.2 Reagents: Acetic acid

2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

3.1 Reagents: Acetyl chloride Solvents: Pyridine

3.2 Reagents: Acetic acid

Referência

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

5.1 Reagents: Acetyl chloride Solvents: Pyridine

5.2 Reagents: Acetic acid

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

5.1 Reagents: Acetyl chloride Solvents: Pyridine

5.2 Reagents: Acetic acid

Referência

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Penciclovir Monoacetate Raw materials

- 1,1,2-triethyl ethane-1,1,2-tricarboxylate

- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine

- 1,9-Dihydro-9-4-hydroxy-3-(4-methoxyphenyl)diphenylmethoxymethylbutyl-2-(4-methoxyphenyl)diphenylmethylamino-6H-purin-6-one

- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

- Famciclovir

- 2-Amino-6-chloropurine

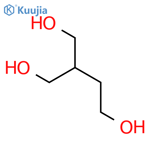

- 2-(hydroxyMethyl)butane-1,4-diol

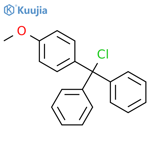

- 4-Methoxyriphenylmethylchloride

- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol

Penciclovir Monoacetate Preparation Products

Penciclovir Monoacetate Literatura Relacionada

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

97845-80-2 (Penciclovir Monoacetate) Produtos relacionados

- 42313-49-5(Methyl 3-(3-methoxyanilino)propionate)

- 605685-98-1(2,2,3,3,4,4-hexafluorobutan-1-amine)

- 1806058-76-3(2-Bromo-6-(difluoromethyl)-3-fluoropyridine-4-methanol)

- 1551973-51-3(2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine)

- 2229404-60-6(2,3,3,4,4,5,5,5-octafluoropentan-1-amine)

- 2227901-49-5((2S)-5-(propan-2-yloxy)pentan-2-amine)

- 328000-17-5(Magnesium, bromo[4-(1,3-dioxolan-2-yl)phenyl]-)

- 2229476-74-6(3-(4-bromo-3-methoxyphenoxy)azetidine)

- 74786-78-0(1H-2-Benzopyran-1-one, 3,4-dihydro-6-methyl-)

- 91182-13-7(INDAN-1-YL-HYDRAZINE)

Fornecedores recomendados

Zhejiang Brunova Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

PRIBOLAB PTE.LTD

Membro Ouro

CN Fornecedor

Reagente

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Hubei Henglvyuan Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Shandong Feiyang Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel